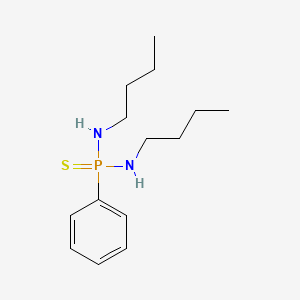
N-(butylamino-phenyl-phosphinothioyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butylamino-phenyl-phosphinothioyl)butan-1-amine is an organic compound characterized by the presence of both amine and phosphinothioyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butylamino-phenyl-phosphinothioyl)butan-1-amine typically involves the reaction of butylamine with phenylphosphinothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process includes the purification of the final product through techniques such as distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(butylamino-phenyl-phosphinothioyl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Alkylated amines.
Scientific Research Applications
N-(butylamino-phenyl-phosphinothioyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(butylamino-phenyl-phosphinothioyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The phosphinothioyl group plays a crucial role in these interactions due to its ability to form stable complexes with metal ions and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(butylamino-phenyl-phosphinoyl)butan-1-amine
- N-(butylamino-phenyl-phosphinothioyl)pentan-1-amine
- N-(butylamino-phenyl-phosphinothioyl)hexan-1-amine
Uniqueness
N-(butylamino-phenyl-phosphinothioyl)butan-1-amine is unique due to the presence of both amine and phosphinothioyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
18995-00-1 |
|---|---|
Molecular Formula |
C14H25N2PS |
Molecular Weight |
284.40 g/mol |
IUPAC Name |
N-[butylamino(phenyl)phosphinothioyl]butan-1-amine |
InChI |
InChI=1S/C14H25N2PS/c1-3-5-12-15-17(18,16-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H2,15,16,18) |
InChI Key |
BUYJAHLFDMEAGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNP(=S)(C1=CC=CC=C1)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


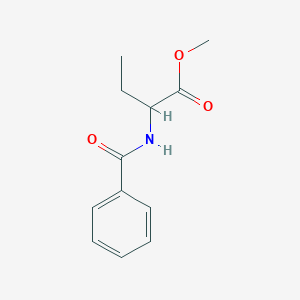
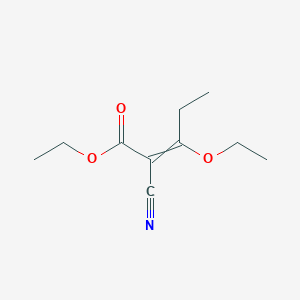
![6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one](/img/structure/B14012237.png)
![(3a'R,4'S,6'R,7'R,7a'S)-4'-((R)-1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydro-4'H-spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-c]pyran]-6',7'-diol](/img/structure/B14012251.png)

![3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14012263.png)
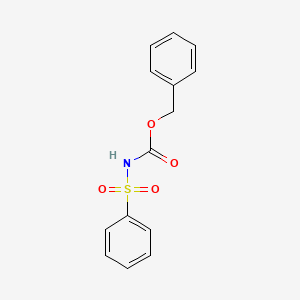
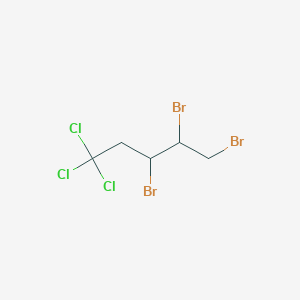
![ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate](/img/structure/B14012288.png)
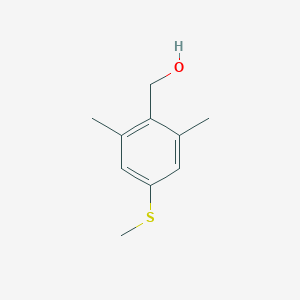
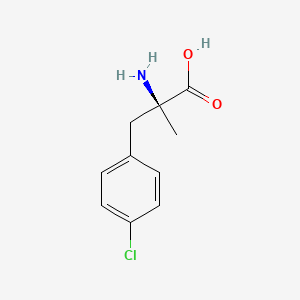
![5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B14012323.png)
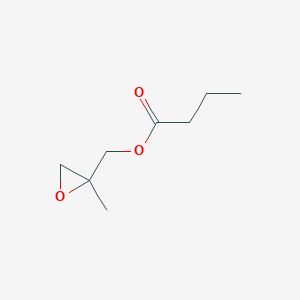
![[(Z)-1,2-diphenylethenyl]sulfonylbenzene](/img/structure/B14012333.png)
